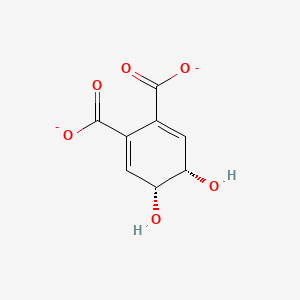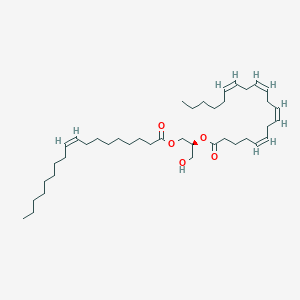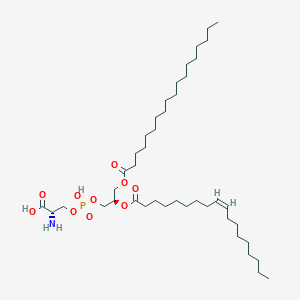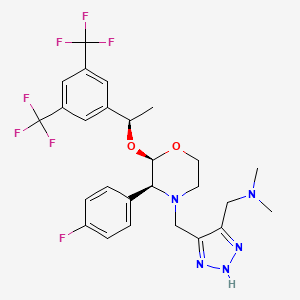
2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)-ethoxy)-4-(5-(dimethylamino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L760735 is a synthetic organic compound known for its high affinity as an antagonist of the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that binds to the neuropeptide substance P, which is involved in various physiological processes including pain perception, inflammation, and depression .
Preparation Methods
Synthetic Routes and Reaction Conditions
L760735 is synthesized through a multi-step process involving the formation of a triazole ring and the incorporation of various functional groups. The synthesis typically involves the following steps:
- Formation of the triazole ring through a cyclization reaction.
- Introduction of the morpholine ring.
- Attachment of the trifluoromethyl and fluorophenyl groups.
The reaction conditions often require the use of solvents such as dimethyl sulfoxide and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of L760735 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time. The compound is then purified using techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
L760735 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .
Scientific Research Applications
L760735 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the neurokinin 1 receptor and its interactions with other molecules.
Biology: Employed in research to understand the role of substance P and neurokinin 1 receptor in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as depression, anxiety, and chemotherapy-induced nausea and vomiting.
Industry: Utilized in the development of new drugs targeting the neurokinin 1 receptor
Comparison with Similar Compounds
L760735 is similar to other neurokinin 1 receptor antagonists such as aprepitant and fosaprepitant. it is unique in its high affinity and selectivity for the receptor, which makes it a valuable tool in research and potential therapeutic applications. Other similar compounds include:
Aprepitant: Used clinically for preventing chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar therapeutic uses.
Casopitant: Another neurokinin 1 receptor antagonist investigated for its potential therapeutic effects
L760735 stands out due to its specific binding characteristics and the detailed structural information available from crystallographic studies .
Properties
| 171242-11-8 | |
Molecular Formula |
C26H28F7N5O2 |
Molecular Weight |
575.5 g/mol |
IUPAC Name |
1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C26H28F7N5O2/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36)/t15-,23+,24-/m1/s1 |
InChI Key |
USRYEHHMJIRICK-ZNZBMKLDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F |
| 171242-11-8 | |
synonyms |
2-(1,3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(5-(dimethylaminomethyl-1,2,3-trioazol-4-yl methyl-3-(5)-phenyl)morpholine L 760735 L-760,735 L760735 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-7,9,10-trihydroxy-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B1243390.png)
![(2s)-7-Amino-2-{[(R)-Hydroxy{(1r)-2-Methyl-1-[(3-Phenylpropanoyl)amino]propyl}phosphoryl]methyl}heptanoic Acid](/img/structure/B1243391.png)
![3-[2-(2-Carboxymethyl-1-cyclohexenyl)-3-oxo-2,3-dihydropyridazin-6-yl]-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B1243393.png)
![[4,5-Dihydroxy-9,10-dioxo-3-(3-oxopentanoyl)-9,10-dihydroanthracen-2-yl]acetic acid](/img/structure/B1243396.png)
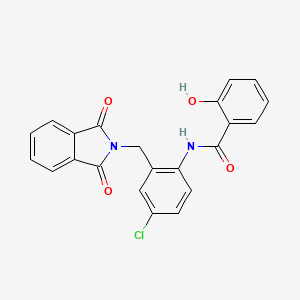
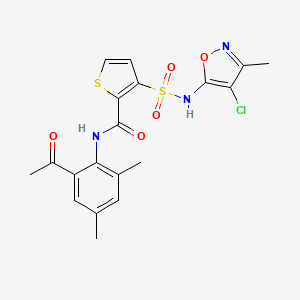

![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol](/img/structure/B1243400.png)

